molecular formula C23H22N4O2 B10941569 6-(3-methoxyphenyl)-1,3-dimethyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-(3-methoxyphenyl)-1,3-dimethyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10941569
M. Wt: 386.4 g/mol
InChI Key: BESBINKIIGHXSW-UHFFFAOYSA-N
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Description

6-(3-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-(2-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic system, and various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-(2-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with 1,3-dimethyl-1H-pyrazol-5-amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistency and efficiency in the synthesis process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to enhance the sustainability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with distinct chemical and biological properties.

Scientific Research Applications

6-(3-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-(2-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making it a valuable tool in biological studies.

    Medicine: Due to its potential therapeutic effects, it is investigated for drug development, particularly in the treatment of diseases like cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(3-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-(2-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby blocking signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

    6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Lacks the N4-(2-METHYLPHENYL) substituent.

    6-(3-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE: Has a different position of the methyl group on the phenyl ring.

Uniqueness: The presence of the N4-(2-METHYLPHENYL) substituent in 6-(3-METHOXYPHENYL)-1,3-DIMETHYL-N~4~-(2-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE contributes to its unique chemical and biological properties, distinguishing it from other similar compounds. This substituent can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic profile.

Properties

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

6-(3-methoxyphenyl)-1,3-dimethyl-N-(2-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H22N4O2/c1-14-8-5-6-11-19(14)25-23(28)18-13-20(16-9-7-10-17(12-16)29-4)24-22-21(18)15(2)26-27(22)3/h5-13H,1-4H3,(H,25,28)

InChI Key

BESBINKIIGHXSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC(=CC=C4)OC

Origin of Product

United States

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